molecular formula C8H7BrFNO B1442094 N-(2-Bromo-5-fluorophenyl)acetamide CAS No. 1009-06-9

N-(2-Bromo-5-fluorophenyl)acetamide

Cat. No. B1442094
CAS RN: 1009-06-9
M. Wt: 232.05 g/mol
InChI Key: ZONOJQNMZGORON-UHFFFAOYSA-N
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Description

“N-(2-Bromo-5-fluorophenyl)acetamide” is an organic compound with the molecular formula C8H7BrFNO. It has a molecular weight of 232.05 . This compound belongs to the class of organic compounds known as carboximidic acids .


Molecular Structure Analysis

The molecular structure of “N-(2-Bromo-5-fluorophenyl)acetamide” consists of a bromine atom and a fluorine atom attached to a phenyl ring, which is further connected to an acetamide group .

Scientific Research Applications

Anticonvulsant and Antidepressant Activity

  • N-(2-Bromo-5-fluorophenyl)acetamide derivatives have shown potential in treating convulsions and depression. A study by Xie et al. (2013) synthesized various derivatives, finding that some reduced immobility times in mice during depression tests, and also displayed protective effects against pentylenetetrazole-induced convulsions (Xie, Tang, Pan, & Guan, 2013).

Antimicrobial Properties

  • Derivatives of N-(2-Bromo-5-fluorophenyl)acetamide have been explored for their antimicrobial effects. Parikh and Joshi (2014) synthesized a series of compounds with enhanced antimicrobial properties, particularly effective against a range of bacterial and fungal strains (Parikh & Joshi, 2014).
  • Another study by Badiger et al. (2013) developed derivatives that were screened for their effectiveness against various bacterial and fungal species (Badiger, Mulla, Khazi, & Khazi, 2013).

Anti-Inflammatory Activity

  • Sunder and Maleraju (2013) synthesized derivatives of N-(2-Bromo-5-fluorophenyl)acetamide to explore their anti-inflammatory potential, finding significant activity in some derivatives (Sunder & Maleraju, 2013).

Potential in Cancer Treatment

Synthesis of New Pesticides

  • Derivatives of N-(2-Bromo-5-fluorophenyl)acetamide have been characterized as potential new pesticides. Olszewska, Pikus, and Tarasiuk (2008) explored new derivatives with potential applications in pest control (Olszewska, Pikus, & Tarasiuk, 2008).

Safety And Hazards

“N-(2-Bromo-5-fluorophenyl)acetamide” may be harmful by inhalation, in contact with skin, and if swallowed . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment is advised .

properties

IUPAC Name

N-(2-bromo-5-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO/c1-5(12)11-8-4-6(10)2-3-7(8)9/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONOJQNMZGORON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Bromo-5-fluorophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
F Mathias, Y Kabri, D Brun, N Primas, C Di Giorgio… - Molecules, 2022 - mdpi.com
Human American trypanosomiasis, called Chagas disease, caused by T. cruzi protozoan infection, represents a major public health problem, with about 7000 annual deaths in Latin …
Number of citations: 1 www.mdpi.com
R Das, M Kapur - The Journal of organic chemistry, 2017 - ACS Publications
A palladium-catalyzed, ortho-selective C–H halogenation methodology is reported herein. The highlight of the work is the highly selective C(sp 2 )–H functionalization of benzyl nitriles …
Number of citations: 75 pubs.acs.org
T Lasing - 2019 - digital.car.chula.ac.th
Recently, fluorinated rhodacyanine has been disclosed as a highly effective agent against Leishmania donovani; it was shown that replacement of hydrogen with a fluorine atom on a …
Number of citations: 0 digital.car.chula.ac.th
X Feng, Y Qu, Y Han, X Yu, M Bao… - Chemical …, 2012 - pubs.rsc.org
An efficient method for the synthesis of aryl and heteroaryl chlorides is described. The reactions of aryl and heteroaryl bromides with tetramethylammonium chloride proceeded smoothly …
Number of citations: 36 pubs.rsc.org

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